REACTION_CXSMILES
|
CN1CCOCC1.[CH2:8]([O:15][C:16](=[O:31])[CH:17]([NH:23][C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:18][CH2:19][C:20]([OH:22])=O)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.CN([C:35]([O:39][N:40]1N=NC2C=CC=N[C:41]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.CNOC>CN(C)C=O>[CH2:8]([O:15][C:16](=[O:31])[CH:17]([NH:23][C:24]([O:26][C:27]([CH3:30])([CH3:29])[CH3:28])=[O:25])[CH2:18][CH2:19][C:20](=[O:22])[N:40]([O:39][CH3:35])[CH3:41])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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9.77 mL
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Type
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reactant
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Smiles
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CN1CCOCC1
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Name
|
|
Quantity
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6 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)OC(C(CCC(=O)O)NC(=O)OC(C)(C)C)=O
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Name
|
|
Quantity
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8.11 g
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Type
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reactant
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Smiles
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CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Name
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N,O-dimethylhydroxylamine hydrochloride
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Quantity
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2.6 g
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Type
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reactant
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Smiles
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Cl.CNOC
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added to the solution
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Type
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CUSTOM
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Details
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After 1 hour the solvent was removed under reduced pressure
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Duration
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1 h
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Type
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WASH
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Details
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washed with water (100 mL), aqueous hydrogen chloride (0.5 N, 2×100 mL), saturated sodium bicarbonate (100 mL), and saturated sodium chloride (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
the solvent was removed under reduced pressure
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Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(C(CCC(N(C)OC)=O)NC(=O)OC(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.8 mmol | |
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |